3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide
CAS No.: 313965-98-9
Cat. No.: VC6863844
Molecular Formula: C20H16ClN3O4S2
Molecular Weight: 461.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313965-98-9 |
|---|---|
| Molecular Formula | C20H16ClN3O4S2 |
| Molecular Weight | 461.94 |
| IUPAC Name | 3-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C20H16ClN3O4S2/c1-11-12(2)23-28-20(11)24-30(26,27)14-9-7-13(8-10-14)22-19(25)18-17(21)15-5-3-4-6-16(15)29-18/h3-10,24H,1-2H3,(H,22,25) |
| Standard InChI Key | TWSQWVXXPMQNDE-UHFFFAOYSA-N |
| SMILES | CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Introduction
Structural Features
The compound features several key structural components:
-
Chlorine Atom: The presence of a chlorine atom at the 3-position enhances the compound's reactivity.
-
Sulfamoyl Group: The sulfamoyl moiety contributes to its biological activity, particularly in enzyme inhibition.
-
Isoxazole Ring: The 3,4-dimethyl-1,2-oxazol-5-yl group is significant for its potential interactions with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₃S |
| Molecular Weight | 357.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of 3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:
-
Formation of the Benzothiophene Core: Starting from commercially available precursors to construct the benzothiophene framework.
-
Introduction of the Sulfamoyl Group: Reacting the benzothiophene derivative with a sulfamoyl chloride to introduce the sulfamoyl moiety.
-
Cyclization and Functionalization: Further reactions to incorporate the isoxazole ring and chlorine atom.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.
Research Findings
Recent studies have focused on evaluating the anti-inflammatory properties of related compounds through molecular docking simulations. These studies suggest that modifications to the structure can enhance binding affinities to target enzymes like 5-lipoxygenase.
Molecular Docking Results
Docking studies have shown promising results regarding binding energies and inhibition constants for enzyme targets:
| Compound | Binding Energy (Kcal/mol) | Ki Inhibition Constant (nM) |
|---|---|---|
| 3-chloro-N-{...} | -8.5 | 807.43 |
| Celecoxib | -12.3 | 12.23 |
These findings highlight the potential of this compound for further development as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume